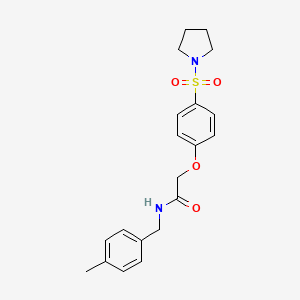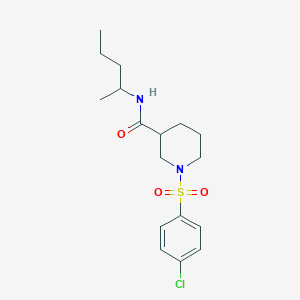
N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as Compound A, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. In cancer research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In inflammation research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to have various biochemical and physiological effects in different areas of research. In cancer research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammation. In neurodegenerative disease research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to protect neurons from damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and signaling pathways, and its ability to induce apoptosis and reduce inflammation. However, the limitations of using N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A, including:
1. Further studies on its mechanism of action and potential therapeutic applications in various fields of research.
2. Development of more efficient synthesis methods and formulations to improve its solubility and reduce potential toxicity.
3. Exploration of its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases.
4. Investigation of its potential as a tool for studying specific enzymes and signaling pathways in cellular processes.
5. Evaluation of its potential as a diagnostic or prognostic biomarker for certain diseases.
Conclusion:
In conclusion, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, or N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a drug candidate and diagnostic or prognostic biomarker for certain diseases.
Synthesemethoden
N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A can be synthesized using a multi-step process that involves the reaction of 4-methylbenzyl chloride with 4-(pyrrolidin-1-ylsulfonyl)phenol. The resulting product is then reacted with chloroacetic acid to form the final compound, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has demonstrated that N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4-methylbenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide A has been shown to protect neurons from damage and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-4-6-17(7-5-16)14-21-20(23)15-26-18-8-10-19(11-9-18)27(24,25)22-12-2-3-13-22/h4-11H,2-3,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTXLLHUSMHZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-benzyl)-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)

![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)





![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)
![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)


